3,8,13,18-tetramethyl-2,7,12,17-Porphinetetrapropionate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

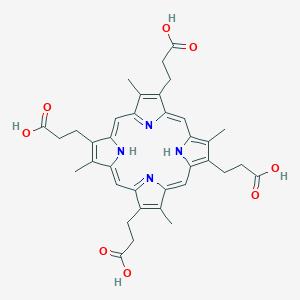

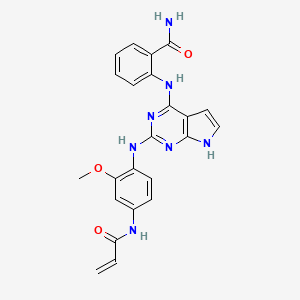

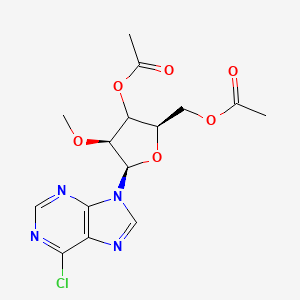

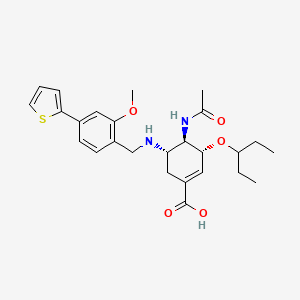

Coproporphyrin I is a porphyrin compound that plays a significant role in the biosynthesis of heme, an essential component of hemoglobin, myoglobin, and various cytochromes. It is a tetrapyrrole structure with four carboxyethyl groups and four methyl groups arranged symmetrically around the porphyrin ring. This compound is not typically produced in the normal porphyrin biosynthesis pathway but can accumulate in certain pathological conditions such as congenital erythropoietic porphyria .

準備方法

Synthetic Routes and Reaction Conditions: Coproporphyrin I can be synthesized through the reaction of 3,8,13,18-tetramethyl-21H,23H-porphine-2,7,12,17-tetrapropionic acid with mercury (II). This reaction is studied spectrophotometrically to determine kinetic and equilibrium constants, as well as the influence of temperature on the reaction rate .

Industrial Production Methods: High-level bio-based production of coproporphyrin I has been achieved using engineered strains of Escherichia coli. By implementing the Shemin/C4 pathway and regulating the expression of key pathway genes, researchers have been able to produce significant quantities of coproporphyrin I under aerobic conditions with glycerol as the carbon source .

化学反応の分析

Types of Reactions: Coproporphyrin I undergoes various chemical reactions, including oxidation, reduction, and substitution. One notable reaction is the conversion of uroporphyrinogen I to coproporphyrinogen I by the enzyme uroporphyrinogen III decarboxylase. This reaction involves the decarboxylation of four acetate side chains to form coproporphyrinogen I, releasing four molecules of carbon dioxide .

Common Reagents and Conditions: Common reagents used in the synthesis and reactions of coproporphyrin I include mercury (II) for spectrophotometric studies and various enzymes such as uroporphyrinogen III decarboxylase for biosynthetic pathways .

Major Products Formed: The major product formed from the decarboxylation of uroporphyrinogen I is coproporphyrinogen I, which can further undergo oxidation to form coproporphyrin I .

科学的研究の応用

Coproporphyrin I has several scientific research applications, particularly as a biomarker for organic anion-transporting polypeptide (OATP) 1B activity. It is used to measure the function of OATP1B1 and OATP1B3 in humans, providing insights into drug-drug interactions and the pharmacokinetics of various compounds . Additionally, coproporphyrin I is utilized in the study of heme biosynthesis and related disorders, such as porphyrias .

作用機序

Coproporphyrin I exerts its effects primarily through its role in the heme biosynthetic pathway. The enzyme uroporphyrinogen III decarboxylase catalyzes the conversion of uroporphyrinogen I to coproporphyrinogen I, which is then oxidized to form coproporphyrin I. This compound serves as a substrate for various enzymes involved in heme biosynthesis, ultimately contributing to the production of heme .

類似化合物との比較

Similar Compounds: Similar compounds to coproporphyrin I include coproporphyrin III, uroporphyrin I, and uroporphyrin III. These compounds share a similar tetrapyrrole structure but differ in the arrangement of their side chains and their roles in the biosynthesis of heme .

Uniqueness: Coproporphyrin I is unique in its symmetrical arrangement of carboxyethyl and methyl groups, which distinguishes it from coproporphyrin III. This structural difference affects its function and accumulation in certain pathological conditions, making it a valuable biomarker for studying heme biosynthesis and related disorders .

特性

分子式 |

C36H38N4O8 |

|---|---|

分子量 |

654.7 g/mol |

IUPAC名 |

3-[7,12,17-tris(2-carboxyethyl)-3,8,13,18-tetramethyl-21,23-dihydroporphyrin-2-yl]propanoic acid |

InChI |

InChI=1S/C36H38N4O8/c1-17-21(5-9-33(41)42)29-14-26-19(3)23(7-11-35(45)46)31(39-26)16-28-20(4)24(8-12-36(47)48)32(40-28)15-27-18(2)22(6-10-34(43)44)30(38-27)13-25(17)37-29/h13-16,37,40H,5-12H2,1-4H3,(H,41,42)(H,43,44)(H,45,46)(H,47,48) |

InChIキー |

VORBHEGMEBOMMB-UHFFFAOYSA-N |

正規SMILES |

CC1=C(C2=CC3=NC(=CC4=C(C(=C(N4)C=C5C(=C(C(=N5)C=C1N2)CCC(=O)O)C)CCC(=O)O)C)C(=C3C)CCC(=O)O)CCC(=O)O |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2R,4R,5R)-5-[2-amino-6-(dimethylamino)purin-9-yl]-4-fluoro-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B12393647.png)

![[(2R,4S,5R)-5-[5-(azidomethyl)-2,4-dioxopyrimidin-1-yl]-3,4-dibenzoyloxy-4-methyloxolan-2-yl]methyl benzoate](/img/structure/B12393688.png)